2-(2,6-Dichlorophenyl)acetaldehyde

Description

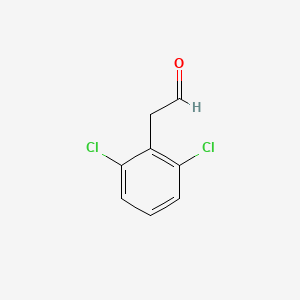

2-(2,6-Dichlorophenyl)acetaldehyde is a halogenated aromatic aldehyde featuring a dichlorophenyl group attached to an acetaldehyde moiety. The dichlorophenyl group enhances lipophilicity and steric bulk, influencing solubility, stability, and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJCWAGQXDWRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Dichlorophenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (2,6-dichlorophenyl)ethanol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for about 30 minutes, followed by workup with sodium bicarbonate and sodium thiosulfate solutions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to (2,6-dichlorophenyl)acetic acid using strong oxidizing agents.

Reduction: The aldehyde group can be reduced to (2,6-dichlorophenyl)methanol using reducing agents like sodium borohydride.

Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: (2,6-Dichlorophenyl)acetic acid.

Reduction: (2,6-Dichlorophenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichlorophenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their functional group distinctions:

Key Observations :

- The aldehyde group in this compound confers higher reactivity compared to the carboxylate or hydrazide derivatives, making it suitable for condensation reactions (e.g., Mannich bases) .

- The hydrazide analog exhibits lower volatility and improved thermal stability due to hydrogen bonding from the -NHNH₂ group .

Physical and Thermal Properties

Biological Activity

2-(2,6-Dichlorophenyl)acetaldehyde is an organic compound characterized by its dichlorophenyl group attached to an acetaldehyde functional group. Its molecular formula is CHCl, and it has a molecular weight of 189.04 g/mol. The presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, including its interactions with biological systems, potential applications, and relevant case studies.

The compound can be synthesized through various methods, which may involve the reaction of dichlorobenzene derivatives with acetaldehyde or other synthetic routes. The unique substitution pattern on the phenyl ring contributes to its reactivity and potential biological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, primarily due to its electrophilic nature. This property enables it to interact with various biological macromolecules such as proteins, enzymes, and receptors.

1. Interaction with Enzymes

Research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. Its electrophilic character allows it to form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity.

2. Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Disruption of mitochondrial membrane potential |

| A549 | 25 | Inhibition of cell proliferation |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Hepatotoxicity : A study investigated the effects of this compound on liver cells (hepatocytes). Results indicated that exposure led to significant alterations in cell viability and function, suggesting potential hepatotoxicity .

- Antimicrobial Activity : Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results as an antibacterial agent, particularly against Gram-positive bacteria .

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity levels. Acute toxicity studies reveal an LD50 value indicating potential risks associated with exposure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.